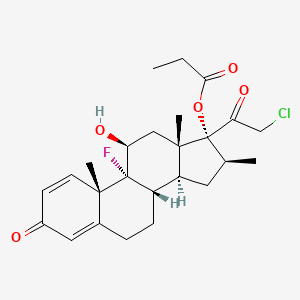

Clobetasol Propionate

Description

This compound is the 17-O-propionate ester of clobetasol. A potent corticosteroid, it is used to treat various skin disorders, including exzema and psoriasis. It has a role as an anti-inflammatory drug. It is an 11beta-hydroxy steroid, a 20-oxo steroid, a glucocorticoid, a fluorinated steroid, a 3-oxo-Delta(1),Delta(4)-steroid and a chlorinated steroid. It is functionally related to a clobetasol and a propionic acid.

This compound is a prednisolone derivative with higher specificity for glucocorticoid receptors than mineralocorticoid receptors. It has demonstrated superior activity compared to [fluocinonide] and was first described in the literature in 1974. this compound was granted FDA approval on 27 December 1985.

This compound is the propionate salt form of clobetasol, a topical synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties. This compound exerts its effect by binding to cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, this compound appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from membrane phospholipids by phospholipase A2.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 18 investigational indications. This drug has a black box warning from the FDA.

This is the form in trademark preparations.

See also: Clobetasol (has active moiety).

Propriétés

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGUOGMQLZIXBE-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045907 | |

| Record name | Clobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-46-7 | |

| Record name | Clobetasol propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasol propionate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasol propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779619577M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Clobetasol Propionate in Skin Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasol (B30939) propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of various inflammatory and hyperproliferative skin disorders, including psoriasis and eczema.[1][2] Its therapeutic efficacy stems from its profound anti-inflammatory, immunosuppressive, and antiproliferative actions.[1][2] This technical guide delves into the core molecular targets of clobetasol propionate in skin inflammation, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. Understanding these molecular interactions is paramount for the development of novel dermatological therapies with improved efficacy and safety profiles.

The primary mechanism of action of this compound is mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] This interaction initiates a cascade of genomic and non-genomic events that ultimately quell the inflammatory response in the skin.

Molecular Targets and Gene Expression Modulation

This compound exerts its therapeutic effects by profoundly altering the gene expression profile in skin cells, primarily keratinocytes and resident immune cells. Upon binding to the cytosolic GR, the this compound-GR complex translocates to the nucleus, where it either directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) to transactivate or transrepress gene transcription, or indirectly influences gene expression by interacting with other transcription factors.[1]

A comprehensive analysis of the human skin transcriptome following topical treatment with this compound identified 3,524 differentially expressed genes (DEGs), highlighting the extensive impact of this corticosteroid on cutaneous gene regulation.[3]

Quantitative Gene Expression Data

The following tables summarize key quantitative data on the modulation of gene expression by this compound.

Table 1: Top 10 Upregulated Genes in Human Skin Treated with this compound

| Gene Symbol | Gene Name | Fold Change | Function |

| FKBP5 | FK506 binding protein 5 | > 4.0 | Negative feedback regulator of the GR signaling pathway. |

| DUSP1 | Dual specificity phosphatase 1 | > 3.0 | Inhibitor of MAP kinase signaling pathways. |

| KLF9 | Krüppel-like factor 9 | > 2.5 | Transcription factor involved in cell differentiation and apoptosis. |

| PER1 | Period circadian regulator 1 | > 2.0 | Component of the circadian clock, influences cell cycle and metabolism. |

| ZBTB16 | Zinc finger and BTB domain containing 16 | > 2.0 | Transcription factor with roles in cell lineage commitment and inflammation. |

| DDIT4 | DNA damage inducible transcript 4 | > 2.0 | Negative regulator of the mTOR signaling pathway. |

| ADM | Adrenomedullin | > 2.0 | Vasodilator peptide with anti-inflammatory properties. |

| IRS2 | Insulin (B600854) receptor substrate 2 | > 2.0 | Key mediator of insulin and insulin-like growth factor signaling. |

| GILZ | Glucocorticoid-induced leucine (B10760876) zipper | > 2.0 | Anti-inflammatory protein that inhibits NF-κB and AP-1 signaling. |

| SOCS1 | Suppressor of cytokine signaling 1 | > 2.0 | Negative regulator of cytokine signaling pathways, including JAK-STAT. |

| Data adapted from a study by Lili et al. (2019) which performed RNA sequencing on human skin treated with this compound.[3][4] |

Table 2: Downregulation of Inflammation-Related Genes in Psoriatic Hair Follicles by this compound

| Gene Symbol | Gene Name | Function |

| IL8 | Interleukin 8 | Pro-inflammatory chemokine, chemoattractant for neutrophils. |

| DEFB4 | Defensin Beta 4 | Antimicrobial peptide with pro-inflammatory and chemoattractant properties. |

| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin) | Pro-inflammatory and chemoattractant protein, highly upregulated in psoriasis. |

| S100A9 | S100 Calcium Binding Protein A9 | Pro-inflammatory protein, involved in neutrophil recruitment and activation. |

| S100A12 | S100 Calcium Binding Protein A12 | Pro-inflammatory protein that acts as a ligand for RAGE. |

| LCN2 | Lipocalin 2 | Pro-inflammatory protein involved in the innate immune response. |

| IFI27 | Interferon Alpha Inducible Protein 27 | Interferon-stimulated gene with pro-inflammatory functions. |

| PBEF1 | Nicotinamide Phosphoribosyltransferase | Pro-inflammatory cytokine and enzyme involved in NAD+ biosynthesis. |

| HPSE | Heparanase | Enzyme that degrades heparan sulfate, promoting inflammation and cell invasion. |

| PPARG | Peroxisome Proliferator Activated Receptor Gamma | While often anti-inflammatory, its role in psoriasis is complex and can be pro-inflammatory in certain contexts. |

| A study on psoriatic scalp hair follicles showed that the expression of these 10 inflammation-related genes was significantly increased in psoriatic patients and was effectively decreased by treatment with this compound shampoo.[5] |

Key Signaling Pathways Targeted by this compound

This compound modulates several key signaling pathways that are central to the inflammatory process in the skin. The following diagrams illustrate the primary mechanisms of action.

Genomic Mechanism of Action of this compound

The genomic actions of this compound are the cornerstone of its anti-inflammatory effects. This pathway involves the direct regulation of gene expression through the glucocorticoid receptor.

Caption: Genomic pathway of this compound action.

Inhibition of Pro-inflammatory Signaling Pathways

A critical aspect of this compound's efficacy is its ability to inhibit key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This is often achieved through the upregulation of inhibitory proteins or by direct interaction of the activated GR with components of these pathways.

Caption: Inhibition of NF-κB and MAPK signaling by this compound.

Detailed Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific experimental needs.

RNA Isolation from Skin Biopsies for RNA-Seq

This protocol outlines the steps for extracting high-quality RNA from human skin biopsies, suitable for downstream applications like RNA sequencing.

Caption: Workflow for high-quality RNA extraction from skin biopsies.

Detailed Steps:

-

Sample Collection and Storage: Immediately after excision, snap-freeze the skin biopsy (e.g., a 4mm punch biopsy) in liquid nitrogen to preserve RNA integrity. Store the frozen tissue at -80°C.[6][7]

-

Tissue Homogenization: Cryosection the frozen biopsy into thin slices (10-20 µm) and place them directly into a tube containing lysis buffer (e.g., TRIzol or a buffer from a commercial kit like the Qiagen RNeasy Kit). Homogenize the tissue thoroughly using a bead mill or a rotor-stator homogenizer.[6][7]

-

RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit. For TRIzol-based methods, this typically involves phase separation with chloroform, followed by precipitation of the RNA from the aqueous phase with isopropanol.

-

RNA Purification: Wash the RNA pellet with 75% ethanol to remove salts and other impurities. Air-dry the pellet briefly and resuspend it in RNase-free water.

-

Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) score (ideally > 7) for RNA-seq applications.[6]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Glucocorticoid Receptor

This protocol describes the methodology for performing ChIP-seq to identify the genomic binding sites of the glucocorticoid receptor in keratinocytes treated with this compound.

Detailed Steps:

-

Cell Culture and Treatment: Culture human keratinocytes (e.g., HaCaT cells or primary keratinocytes) to approximately 80-90% confluency. Treat the cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 1 hour).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the glucocorticoid receptor. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads several times with different buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify GR-binding sites.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol details the steps for analyzing the protein expression and phosphorylation status of key components of the MAPK and NF-κB signaling pathways in skin cells treated with this compound.

Detailed Steps:

-

Cell Culture and Treatment: Culture skin cells (e.g., HaCaT keratinocytes) and treat them with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound for various time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, phospho-p65, total p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its potent anti-inflammatory effects in the skin through a multifaceted molecular mechanism centered on the activation of the glucocorticoid receptor. This leads to widespread changes in gene expression, including the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. Key signaling pathways, such as NF-κB and MAPK, are effectively inhibited by this compound, further contributing to its therapeutic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the molecular targets of this compound and to develop next-generation therapies for inflammatory skin diseases. A deeper understanding of these molecular mechanisms will be instrumental in designing drugs with enhanced selectivity and an improved safety profile.

References

- 1. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Gene expression profiling in psoriatic scalp hair follicles: this compound shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Stereochemistry of Clobetasol Propionate

Introduction

Clobetasol (B30939) propionate (B1217596) is a highly potent synthetic corticosteroid used extensively in dermatology to treat various inflammatory skin conditions such as psoriasis and eczema.[1][2] As an analog of prednisolone, it exhibits a high degree of glucocorticoid activity and is among the most potent topical steroids available.[3][4] Its efficacy is intrinsically linked to its specific chemical structure and stereochemistry. This technical guide provides a comprehensive overview of the stereochemical properties that define Clobetasol propionate and details the prevalent synthetic pathways and experimental protocols for its preparation, intended for an audience of researchers, scientists, and drug development professionals.

Stereochemistry of this compound

The pharmacological activity of this compound is dictated by its precise three-dimensional structure. The molecule is a specific stereoisomer of a complex steroidal backbone, and any variation in its chiral centers would significantly alter its biological function.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate.[1] More commonly, it is referred to as 21-chloro-9-fluoro-11β, 17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate.[3] The designations 11β and 16β are critical, indicating that the hydroxyl group at carbon 11 and the methyl group at carbon 16 are oriented above the plane of the steroid ring system. This specific configuration is essential for its high-affinity binding to glucocorticoid receptors.[1][5]

Caption: Key stereocenters of the this compound molecule.

Crystallographic Data

X-ray crystallography studies have confirmed the molecule's conformation. The crystal belongs to the P21 space group.[6][7] The conformations of the four rings in the pregna-1,4-diene-3-one skeleton are critical to its structure, with ring A adopting a planar conformation, rings B and C being in chair conformations, and ring D adopting an envelope conformation.[6]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁ | [6][7] |

| Cell Dimensions (a, b, c) | 7.6961 Å, 14.6036 Å, 10.4355 Å | [6] |

| Cell Angle (β) | 95.739° | [6] |

| Ring A Conformation | Planar | [6] |

| Ring B Conformation | Chair | [6] |

| Ring C Conformation | Chair | [6] |

| Ring D Conformation | Envelope | [6] |

Synthesis of this compound

The most widely documented and commercially practiced synthesis of this compound begins with Betamethasone, a readily available corticosteroid that already possesses the required core steroidal structure and stereochemistry. The synthesis is a multi-step process that modifies the side chain at the C-17 position.

Overall Synthetic Pathway

The conversion from Betamethasone to this compound can be summarized in three primary stages:

-

Selective Esterification: The C-17 hydroxyl group of Betamethasone is selectively esterified to form Betamethasone 17-propionate.

-

Sulfonation: The primary hydroxyl group at C-21 of Betamethasone 17-propionate is converted into a good leaving group, typically a tosylate or mesylate.

-

Nucleophilic Substitution (Chlorination): The leaving group at C-21 is displaced by a chloride ion to yield the final product, this compound.

Caption: Three-stage synthesis pathway from Betamethasone to this compound.

Experimental Protocols

The following protocols are detailed methodologies derived from established synthetic processes described in patent literature.[8][9]

Protocol 3.1: Preparation of Betamethasone 17-propionate (Stage 1) [8]

-

Charge a suitable reaction vessel with Betamethasone, Dimethylformamide (DMF), and p-toluenesulfonic acid (PTSA) under stirring at a controlled temperature of 10-15°C.

-

Slowly add trimethyl ortho propionate to the reaction mixture while maintaining the temperature at 10-15°C.

-

Continue stirring at this temperature for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction mass by adding it to purified water at 10-15°C.

-

Acidify the quenched mixture with 2N H₂SO₄ to a pH of approximately 1.0.

-

Cool the mixture to 0-5°C and stir for 1 hour to facilitate precipitation.

-

Filter the resulting solid, wash it with purified water, and dry to obtain Betamethasone 17-propionate.

Protocol 3.2: Preparation of Clobetasol 21-tosylate (Stage 2) [8]

-

In a reaction vessel, charge the Betamethasone 17-propionate prepared in Stage 1 and Dimethylformamide (DMF).

-

Add 4-Dimethylaminopyridine (DMAP) as a base to the mixture.

-

Slowly add p-toluenesulfonyl chloride to the reaction mass at a controlled temperature of 25-30°C.

-

Stir the mixture for 2-3 hours at 25-30°C. Monitor the reaction's progress by TLC until the starting material is consumed.

-

The resulting reaction mass containing Clobetasol 21-tosylate is typically used in situ for the next step without isolation.

Protocol 3.3: Preparation of this compound (Stage 3) [8]

-

To the in situ reaction mass from Stage 2 containing Clobetasol 21-tosylate, add Lithium Chloride (LiCl).

-

Heat the reaction mixture to 60-65°C and maintain stirring. This step facilitates the nucleophilic substitution of the tosylate group with chloride.

-

Monitor the reaction for completion by TLC.

-

After the reaction is complete, quench the mass in ice water to precipitate the product.

-

Filter the crude this compound, wash thoroughly with demineralized (DM) water, and suck dry.

-

Dry the final product in an oven to obtain a solid white this compound.

Quantitative Data and Process Optimization

The efficiency of this compound synthesis is highly dependent on reaction conditions, which are optimized to maximize yield and minimize the formation of impurities. A significant impurity noted in older synthetic routes is the "ene-impurity," which can be reduced by using milder reagents and lower temperatures.[8]

| Step | Starting Material | Key Reagents | Conditions | Yield/Purity | Reference |

| Stage 1 & 2 (One-Pot) | Betamethasone 17-propionate | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane | 0-5°C, 2-5 hours | Yield: ~100% (crude), HPLC Purity: 98.1% | [9] |

| Stage 2: Sulfonation | Betamethasone 17-propionate | p-Toluenesulfonyl chloride, DMAP, DMF | 25-30°C, 2-3 hours | Dry Weight Yield: 89.0%, HPLC Purity: 98.5% | [8] |

| Stage 3: Chlorination | Clobetasol 21-tosylate | LiCl, DMF | 60-65°C | Not explicitly stated, but overall process is high-yield. | [8] |

| Alternative Chlorination | Betamethasone 17-propionate | Bis(trichloromethyl) carbonate (BTC), Acetone, ZnCl₂ catalyst | 40°C, 3 hours | Yield: 96.5%, Purity: 96.5% | [10][11] |

| Older Chlorination Method | Betamethasone 21-mesylate | LiCl, DMF | 100-110°C | Forms 10-15% of "ene impurity" | [8] |

Conclusion

The synthesis and stereochemistry of this compound are well-established, allowing for robust and high-yield manufacturing processes. The molecule's potent anti-inflammatory activity is a direct result of its specific stereochemical configuration, which is preserved by starting the synthesis from a precursor like Betamethasone that already contains the correct chiral centers. Modern synthetic routes, primarily involving the tosylation of Betamethasone 17-propionate followed by chlorination with lithium chloride, have been optimized to enhance purity and yield while minimizing hazardous reagents and unwanted side products. The detailed protocols and quantitative data presented provide a foundational understanding for professionals engaged in the research and development of this important topical corticosteroid.

References

- 1. This compound | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Topical clobetasol-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Topical Solution USP, 0.05% [dailymed.nlm.nih.gov]

- 4. This compound Cream, USP, 0.05% [dailymed.nlm.nih.gov]

- 5. RP-HPLC Estimation of this compound and Salicylic Acid using Quality by Design Approach – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Crystal Structure of this compound [jstage.jst.go.jp]

- 7. Crystal Structure of this compound | CiNii Research [cir.nii.ac.jp]

- 8. "Novel Process For The Synthesis Of this compound" [quickcompany.in]

- 9. CN112110972A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN101812107A - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 11. Method for synthesizing this compound intermediate - Eureka | Patsnap [eureka.patsnap.com]

Clobetasol Propionate: A Comprehensive Pharmacological Profile and Receptor Binding Affinity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasol (B30939) propionate (B1217596) is a synthetic corticosteroid of the glucocorticoid class, recognized as one of the most potent topical agents available for the treatment of various dermatological conditions.[1][2] Its therapeutic efficacy is rooted in its profound anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties. This technical guide provides an in-depth exploration of the pharmacological profile of clobetasol propionate, with a specific focus on its interaction with the glucocorticoid receptor (GR). This document summarizes key pharmacodynamic and pharmacokinetic parameters, details the experimental protocols for assessing its activity, and presents a thorough analysis of its receptor binding affinity.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with intracellular glucocorticoid receptors.[3] The mechanism is a multi-step process that ultimately leads to the modulation of gene expression.

Upon penetrating the cell membrane, this compound binds to the glucocorticoid receptor in the cytoplasm, forming a ligand-receptor complex.[3] This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins. The activated clobetasol-receptor complex then translocates into the nucleus.[4]

Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of these genes, leading to:

-

Increased synthesis of anti-inflammatory proteins: Key among these is lipocortin-1, which inhibits the enzyme phospholipase A2. This action blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]

-

Decreased production of pro-inflammatory cytokines, chemokines, and adhesion molecules. [3]

-

Inhibition of inflammatory cell migration to the site of inflammation.[3]

This compound also exhibits antiproliferative effects, particularly relevant in hyperproliferative skin conditions like psoriasis, by inhibiting DNA synthesis and cell division in keratinocytes.[3]

dot

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and high potency. These effects include potent anti-inflammatory, immunosuppressive, and antiproliferative actions.[3] A key indicator of its potency is its vasoconstrictive effect, which is used in the McKenzie-Stoughton assay to classify the potency of topical corticosteroids.[5] this compound is classified as a "super-potent" (Class I) topical corticosteroid.[5][6]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion.

| Parameter | Description |

| Absorption | Percutaneous absorption is variable and depends on factors such as the integrity of the epidermal barrier, the vehicle used, the use of occlusive dressings, and the duration of application. Systemic absorption can occur, particularly with extensive use or on compromised skin.[7] |

| Distribution | Data on the volume of distribution are not readily available. Once absorbed systemically, corticosteroids are generally bound to plasma proteins, primarily corticosteroid-binding globulin and albumin.[7] |

| Metabolism | This compound that is absorbed systemically is metabolized in the liver.[7] |

| Excretion | Metabolites are primarily excreted by the kidneys.[7] |

Receptor Binding Affinity

The high potency of this compound is directly related to its high binding affinity for the glucocorticoid receptor. While specific quantitative values for Ki or IC50 for the glucocorticoid receptor are not consistently reported across publicly available literature, its relative receptor affinity (RRA) is known to be significantly higher than that of dexamethasone.[5]

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone |

| This compound | Higher than Dexamethasone[5] |

| Dexamethasone | 100 (Reference)[5] |

It is important to note that while this compound is a potent glucocorticoid receptor agonist, it has also been identified as a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A5, with a reported IC50 of 0.206 μM.[3][] This is distinct from its therapeutic action via the glucocorticoid receptor.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Affinity Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Cytosol: Human skin fibroblasts or other suitable cells expressing the glucocorticoid receptor are cultured and harvested. The cells are then homogenized in a buffer to isolate the cytosolic fraction containing the GR.[5]

-

Competitive Binding: A constant concentration of a radiolabeled corticosteroid (e.g., [3H]-Dexamethasone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test corticosteroid (this compound).

-

Separation of Bound and Unbound Ligand: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.[5] Alternatively, the mixture can be passed through a filter that traps the receptor-ligand complex.

-

Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

dot

Caption: Experimental workflow for a competitive radioligand binding assay.

Vasoconstrictor (McKenzie-Stoughton) Assay

This in vivo assay is a standard method for determining the potency of topical corticosteroids by assessing their ability to cause skin blanching.

Methodology:

-

Subject Selection: Healthy volunteers with normal skin on their forearms are selected.

-

Application: Small amounts of different concentrations of the test corticosteroid formulation (this compound) and a reference standard are applied to designated sites on the volar forearm.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified period.

-

Evaluation: After a set time, the dressings are removed, and the degree of vasoconstriction (blanching or whitening of the skin) is visually assessed and scored by trained observers at various time points.

-

Data Analysis: The blanching scores are plotted against the concentration of the corticosteroid to determine the dose-response relationship and relative potency.

dot

Caption: Workflow for the in vivo vasoconstrictor (McKenzie-Stoughton) assay.

In Vitro Anti-inflammatory Assays (Cytokine Inhibition)

These assays measure the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines in cultured cells.

Methodology:

-

Cell Culture: A relevant cell line (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or keratinocytes) is cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α) to induce the production of other inflammatory mediators.

-

Treatment: The stimulated cells are treated with varying concentrations of this compound.

-

Quantification of Cytokines: After an incubation period, the concentration of specific pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of cytokine production (IC50) is calculated to determine its anti-inflammatory potency.

Conclusion

This compound is a highly potent topical corticosteroid with a well-defined mechanism of action centered on its high affinity for the glucocorticoid receptor. Its pharmacodynamic and pharmacokinetic properties contribute to its significant therapeutic efficacy in a range of inflammatory dermatoses. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other corticosteroid compounds in a research and drug development setting. Further research to precisely quantify the binding affinity of this compound for the glucocorticoid receptor would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. This compound | CAS#:25122-46-7 | Chemsrc [chemsrc.com]

- 2. Topical clobetasol-17-propionate: review of its clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. This compound | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Characterization of Clobetasol Propionate's Anti-inflammatory Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Introduction

Clobetasol (B30939) propionate (B1217596) (CP) is a highly potent, synthetic corticosteroid widely recognized as a Class I 'super-potent' topical agent in dermatology.[1] Its extensive use in managing severe inflammatory and hyperproliferative skin conditions, such as psoriasis and eczema, is attributed to its powerful anti-inflammatory, immunosuppressive, antipruritic, and antiproliferative properties.[1][2][3] A thorough understanding of its mechanism of action and the methods to characterize its effects at the cellular and molecular level is paramount for drug development, formulation optimization, and mechanistic studies.

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anti-inflammatory effects of clobetasol propionate. It details the underlying signaling pathways, provides comprehensive experimental protocols for key assays, and presents quantitative data from relevant studies to serve as a benchmark for research professionals.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The primary anti-inflammatory mechanism of this compound is mediated through its interaction with intracellular glucocorticoid receptors (GR).[3][4] This process, often referred to as the genomic pathway, involves the modulation of gene expression to suppress inflammation.

-

Cellular Entry and Receptor Binding: As a lipophilic molecule, this compound readily diffuses across the cell membrane into the cytoplasm.

-

GR Complex Activation: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the formation of an activated CP-GR complex.[4]

-

Nuclear Translocation: The activated CP-GR complex translocates into the nucleus.[4]

-

Gene Expression Modulation: Within the nucleus, the complex influences gene transcription through two primary mechanisms:

-

Transactivation: The CP-GR complex can dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This binding enhances the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (Annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from the arachidonic acid pathway.[4][5]

-

Transrepression: The CP-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein-1 (AP-1).[2] It achieves this by either directly interacting with these factors or by inducing the expression of inhibitory proteins like IκBα (inhibitor of NF-κB), which sequesters NF-κB in the cytoplasm.[2] This repression leads to a significant reduction in the synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and inflammatory enzymes like cyclooxygenase-2 (COX-2).[2][3][4]

-

Experimental Protocols for In Vitro Characterization

A standardized workflow is essential for the reliable assessment of anti-inflammatory effects. The following diagram outlines a general approach, which can be adapted for specific assays.

Protocol: Cytokine Release Inhibition Assay

This assay quantifies the ability of this compound to inhibit the secretion of pro-inflammatory cytokines from immune cells or keratinocytes following an inflammatory challenge.

-

Objective: To measure the dose-dependent inhibition of TNF-α, IL-6, and IL-1β production.

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or human keratinocyte cell lines (e.g., HaCaT).

-

Materials:

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom cell culture plates.

-

This compound stock solution (in DMSO).

-

Inflammatory stimulus: Lipopolysaccharide (LPS) from E. coli (for monocytes/macrophages) or a cytokine cocktail (e.g., TNF-α/IFN-γ for keratinocytes).

-

Commercial ELISA kits for human TNF-α, IL-6, and IL-1β.

-

Cell viability assay kit (e.g., MTT or LDH).

-

-

Methodology:

-

Cell Seeding: Plate cells at a pre-determined density (e.g., 1 x 10⁵ cells/well for PBMCs) in 100 µL of complete medium and allow them to adhere or acclimate for 24 hours.[6]

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) wells. Incubate for 1-2 hours.[6]

-

Stimulation: Add 100 µL of 2X concentrated LPS solution (final concentration typically 1 µg/mL) to all wells except for the unstimulated negative control.[6]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Supernatant Collection: Centrifuge the plate (e.g., 400 x g for 5 minutes) and carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.[6]

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits, following the manufacturer’s instructions.[6]

-

Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed cytokine inhibition is not a result of cytotoxicity.[6]

-

Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Protocol: Gene Expression Analysis by RT-qPCR

This method assesses the effect of this compound on the transcription of key inflammatory and anti-inflammatory genes.

-

Objective: To quantify changes in mRNA levels of genes such as IL8, S100A7, TNF, NOS2 (iNOS), and PTGS2 (COX-2).

-

Cell Lines: Human keratinocytes (primary or cell lines like HaCaT) are highly relevant.

-

Materials:

-

6-well or 12-well cell culture plates.

-

This compound and inflammatory stimulus (as above).

-

RNA extraction kit (e.g., TRIzol or column-based kits).

-

Reverse transcription kit (cDNA synthesis).

-

qPCR Master Mix (e.g., SYBR Green-based).

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Methodology:

-

Cell Treatment: Seed cells in appropriate plates and grow to ~80% confluency. Treat with this compound and/or an inflammatory stimulus for a predetermined time (e.g., 4-24 hours), based on time-course experiments for target gene expression.

-

RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.

-

qPCR: Set up qPCR reactions using cDNA, primers for target and housekeeping genes, and qPCR master mix. Run the reaction on a real-time PCR cycler.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of target genes is normalized to the housekeeping gene and expressed as a fold change relative to the control group (e.g., stimulated vehicle control).

-

Quantitative Data Summary

Quantitative data from in vitro assays are critical for comparing potency and understanding the pharmacological profile of this compound. The following tables summarize key findings from the literature.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Cell Line | Assay Principle | IC₅₀ Value (mg/mL) | Source |

| Cyclooxygenase (COX) | THP-1 | Measurement of COX activity | 0.097 | [2] |

| Lipoxygenase (LOX) | THP-1 | Measurement of LOX activity | 0.045 | [2] |

Table 2: Gene Expression Modulation in Psoriatic Models

| Gene Target | Model System | Treatment | Result | Source |

| IL8, S100A7, DEFbeta4 | Hair follicles from scalp psoriasis patients | This compound shampoo 0.05% | Significantly decreased expression levels, correlating with clinical improvement. | [7][8] |

| Various Inflammatory Genes | Human Skin Transcriptome (RNASeq) | Topical this compound | Identification of numerous previously unreported glucocorticoid-responsive genes. | [9] |

Conclusion

The in vitro characterization of this compound relies on a suite of robust cell-based assays that dissect its molecular mechanism of action. By binding to the glucocorticoid receptor, this compound potently modulates gene expression to suppress the inflammatory cascade. Key characterization methods include cytokine release assays, which demonstrate its ability to inhibit crucial mediators like TNF-α and IL-6, and gene expression analyses that confirm its regulatory effects at the transcriptional level. Quantitative assays for enzyme inhibition further elucidate its impact on pathways like arachidonic acid metabolism. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively evaluate the anti-inflammatory properties of this compound and related compounds in a controlled, in vitro setting, facilitating further development and application in dermatological therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Enhancement of Anti-Dermatitis Potential of this compound by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. accessdermatology.com [accessdermatology.com]

- 8. Gene expression profiling in psoriatic scalp hair follicles: this compound shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

Clobetasol Propionate: Effects on Keratinocyte Proliferation and Differentiation - A Technical Guide

Abstract: Clobetasol (B30939) propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the dermatological treatment of inflammatory and hyperproliferative skin conditions such as psoriasis and eczema.[1][2] Its therapeutic efficacy is rooted in its profound effects on cutaneous cells, particularly keratinocytes. This technical guide provides an in-depth analysis of the molecular mechanisms through which clobetasol propionate modulates keratinocyte proliferation and differentiation. It details the primary signaling pathway involving the glucocorticoid receptor, presents quantitative data from relevant studies in structured tables, and offers comprehensive protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's cellular and molecular activities in the epidermis.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects primarily through the genomic pathway by interacting with intracellular glucocorticoid receptors (GR).[3][4] As a lipophilic molecule, it readily penetrates the cell membrane of keratinocytes and binds to the cytosolic GR, causing a conformational change. This activation prompts the dissociation of chaperone proteins and the translocation of the clobetasol-receptor complex into the nucleus.[3][5]

Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[3] This interaction modulates the transcription of target genes in two main ways:

-

Transactivation: The complex directly binds to GREs to increase the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]

-

Transrepression: The clobetasol-receptor complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are pivotal in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6]

This dual action results in potent anti-inflammatory, immunosuppressive, and antiproliferative effects.[3][7]

Effects on Keratinocyte Proliferation

A hallmark of this compound's action is its potent antiproliferative effect, which is particularly beneficial in treating hyperproliferative skin diseases like psoriasis.[3] The mechanism involves the inhibition of DNA synthesis and cell division in keratinocytes, leading to a normalization of epidermal cell turnover.[1][3] Studies suggest this is achieved through cell cycle arrest, specifically at the S phase of DNA synthesis.[1] This antimitotic activity contributes significantly to reducing the thickening and scaling characteristic of psoriatic plaques.[3]

Quantitative Data on Proliferation and Epidermal Structure

The antiproliferative effects of this compound have been quantified through both gene expression studies and direct measurement of epidermal thickness.

Table 1: Summary of Gene Expression Changes in Psoriatic Hair Follicles Treated with this compound Data conceptualized from a study on patients with scalp psoriasis treated with this compound 0.05% shampoo for 4 weeks.[8][9]

| Gene Category | Representative Genes | Observation in Psoriatic Follicles (Baseline) | Effect of this compound Treatment |

| Inflammation-Related | IL8, DEFB4, S100A7, S100A9, S100A12, LCN2, IFI27, PBEF1, HPSE, PPARD | Significantly Increased Expression | Effective decrease towards normalization |

Table 2: Effect of this compound on Epidermal Thickness In vivo data from multiphoton microscopy of human skin treated with this compound.[10]

| Parameter | Time Point | Change from Baseline | Statistical Significance |

| Epidermal Thickness | Day 15 | Significant Decrease | p < 0.008 |

Effects on Keratinocyte Differentiation

The influence of this compound on keratinocyte differentiation is complex and context-dependent. While it promotes the normalization of the aberrant differentiation seen in psoriasis, its long-term use can negatively impact the structural integrity of the epidermis.[7][11]

Glucocorticoids can modulate the expression of key differentiation markers. For instance, the expression of caspase-14, an enzyme involved in the processing of filaggrin and crucial for skin barrier formation, is affected by glucocorticoids in a manner dependent on the keratinocyte's differentiation stage.[5][12] Dexamethasone (B1670325), a related glucocorticoid, was found to decrease caspase-14 in undifferentiated keratinocytes but increase its expression in 3D skin models.[5]

Furthermore, transcriptomic analysis of human skin treated with this compound revealed the downregulation of genes encoding major structural proteins.[11] These include various collagens (e.g., COL1A1, COL5A1) and LOXL1, an enzyme essential for cross-linking collagen and elastin.[11] The downregulation of these genes is consistent with the well-documented side effect of skin atrophy associated with prolonged use of potent corticosteroids.[11][13]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory action of this compound is intrinsically linked to its effects on keratinocytes and immune cells. The following table presents comparative data on the in vivo efficacy of different formulations, highlighting the potent anti-inflammatory response.

Table 3: Comparative Anti-inflammatory Efficacy of this compound Formulations Data from a carrageenan-induced acute edema model in rats.[14]

| Formulation | Drug Concentration | Paw Edema Inhibition (%) |

| Lecithin/Chitosan Nanoparticles in Gel | 0.005% | 74% |

| Commercial Cream (Dermovate®) | 0.05% | 51% |

| Sodium Deoxycholate Gel | 0.05% | 40% |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays used to evaluate the effects of compounds like this compound on keratinocytes.

Keratinocyte Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[15]

Methodology:

-

Cell Seeding: Plate human keratinocytes (e.g., HaCaT cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and culture for 24 hours.[15]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired period (e.g., 24-48 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step exposes the incorporated BrdU.

-

Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody conjugated to an enzyme (e.g., peroxidase). Incubate for 60-90 minutes.

-

Washing and Substrate Addition: Wash the wells thoroughly to remove unbound antibody. Add the enzyme substrate solution and incubate until color development is sufficient.

-

Measurement: Stop the reaction with an acidic solution and measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[15] The intensity of the color is proportional to the amount of BrdU incorporated.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins, such as differentiation markers (e.g., filaggrin, involucrin, caspase-14) or cell cycle proteins.[16][17]

Methodology:

-

Sample Preparation: Culture and treat keratinocytes as required. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 10-20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[18]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system. The band intensity corresponds to the protein level.[16] A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a highly sensitive technique used to measure the expression levels of specific messenger RNA (mRNA), providing insight into how a compound affects gene transcription.[19]

Methodology:

-

RNA Extraction: Culture and treat keratinocytes as required. Isolate total RNA from the cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[19]

-

Reaction Setup: Prepare the qRT-PCR reaction mixture in a specialized optical plate. Each reaction should include the cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.[20]

-

Real-Time PCR Amplification: Perform the reaction in a real-time PCR cycler. The machine monitors the fluorescence emitted during the amplification of the target gene in real-time.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Normalize the expression of the target gene to one or more stably expressed reference (housekeeping) genes (e.g., GAPDH, ACTB).[2] Calculate the relative gene expression using the comparative Cq (ΔΔCq) method.

References

- 1. Novel Dermal Delivery Cargos of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.4. Real-Time Quantitative PCR [bio-protocol.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Human keratinocyte caspase-14 expression is altered in human epidermal 3D models by dexamethasone and by natural products used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdermatology.com [accessdermatology.com]

- 9. Gene expression profiling in psoriatic scalp hair follicles: this compound shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-14 reveals its secrets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STUDY OF RESERVOIR EFFECT OF this compound CREAM IN AN EXPERIMENTAL ANIMAL MODEL USING HISTAMINE-INDUCED WHEAL SUPPRESSION TEST - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Assessment of this compound-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.5. Western Blot Analysis [bio-protocol.org]

- 17. longdom.org [longdom.org]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential Gene Expression in Primary Human Skin Keratinocytes and Fibroblasts in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

The Apex of Potency: A Technical Guide to the Discovery and Development of Clobetasol Propionate Analogs

For Researchers, Scientists, and Drug Development Professionals

Clobetasol (B30939) propionate (B1217596), a synthetic corticosteroid developed in the 1970s, represents a pinnacle of topical anti-inflammatory potency. Its discovery marked a significant milestone in the treatment of severe dermatoses. This technical guide delves into the core scientific principles underlying the discovery and development of clobetasol propionate and its analogs, with a focus on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation.

The Genesis of Super-Potent Corticosteroids: From Hydrocortisone to this compound

The journey to this compound began with the foundational structure of hydrocortisone. Through systematic medicinal chemistry efforts, researchers introduced key structural modifications to the steroid nucleus to enhance glucocorticoid receptor (GR) binding affinity and intrinsic anti-inflammatory activity while minimizing undesirable mineralocorticoid effects.

The key structural features that contribute to the exceptional potency of this compound include:

-

Δ¹,⁴-diene in the A-ring: This planarizes the A-ring, improving its interaction with the glucocorticoid receptor.

-

9α-fluoro substitution: This modification significantly increases glucocorticoid activity.

-

11β-hydroxyl group: Essential for binding to the glucocorticoid receptor.

-

16β-methyl group: This substitution enhances glucocorticoid potency and reduces mineralocorticoid activity.

-

21-chloro substitution: Replacing the typical 21-hydroxyl group with a chlorine atom further enhances topical potency.

-

17α-propionate ester: Esterification at the 17α-hydroxyl position increases lipophilicity, which is crucial for penetration into the skin.

The culmination of these structural enhancements resulted in a molecule with approximately 112.5 times the anti-inflammatory potency of hydrocortisone[1][2][3].

Structure-Activity Relationships: Fine-Tuning Potency and Safety

The development of this compound analogs has been driven by the desire to further optimize the therapeutic index, either by increasing potency or by reducing systemic side effects. A key analog that emerged from this research is halobetasol (B1672918) propionate , which features an additional 6α-fluoro group.

Key Structural Modifications and Their Impact

Systematic modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships of super-potent corticosteroids.

-

C6-Halogenation: The introduction of a 6α-fluoro group, as seen in halobetasol propionate, generally leads to a further increase in topical anti-inflammatory and anti-proliferative activities[4][5]. Preclinical studies have demonstrated that halobetasol propionate is superior to this compound in its anti-inflammatory, vasoconstrictive, and anti-proliferative effects[4][5].

-

C17-Ester Chain: The nature of the ester group at the 17α-position significantly influences lipophilicity and, consequently, skin penetration and potency. While the propionate ester in clobetasol is highly effective, other esters have been explored to modulate these properties.

-

C21-Substitution: The 21-chloro group is a key contributor to the high potency of this compound. Modifications at this position can dramatically alter the activity profile.

Quantitative Comparison of this compound and Analogs

The following tables summarize the available quantitative data comparing the biological activity of this compound and its key analog, halobetasol propionate. Direct glucocorticoid receptor binding affinity data for these specific super-potent analogs is not widely published; therefore, relative potency is often assessed through pharmacodynamic assays.

Table 1: Relative Anti-Inflammatory Potency of this compound and Halobetasol Propionate

| Compound | Assay | Relative Potency | Reference |

| Halobetasol Propionate | Vasoconstrictor Assay | More potent than this compound | [4][6] |

| Halobetasol Propionate | Epidermal Hyperplasia Inhibition | Superior to this compound | [2] |

| Halobetasol Propionate | UV-Induced Dermatitis Inhibition | More potent than this compound | [2] |

Table 2: Clinical Efficacy in Severe Plaque Psoriasis

| Compound | Treatment Success Rate | Reference |

| Halobetasol Propionate Ointment (0.05%) | 96% | [4] |

| This compound Ointment (0.05%) | 91% | [4] |

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically starts from readily available corticosteroid precursors, such as betamethasone. The following sections outline the general synthetic strategies.

Synthesis of this compound from Betamethasone-17-propionate

A common route to this compound involves the conversion of the 21-hydroxyl group of betamethasone-17-propionate to a chloro group.

Synthesis of Halobetasol Propionate

The synthesis of halobetasol propionate involves additional steps to introduce the 6α-fluoro group, typically starting from a suitable precursor with a 6,7-double bond.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and evaluation of this compound and its analogs.

Synthesis of this compound from Betamethasone-17-propionate

Objective: To convert the 21-hydroxyl group of betamethasone-17-propionate to a chloro group.

Materials:

-

Betamethasone-17-propionate

-

Dichloromethane (B109758) (CH₂Cl₂)

-

p-Toluenesulfonyl chloride

-

Anhydrous lithium chloride

-

Water

Procedure:

-

Sulfonylation:

-

Dissolve betamethasone-17-propionate in dichloromethane and cool the solution to 0-5 °C with stirring[7].

-

Add triethylamine and then p-toluenesulfonyl chloride to the solution[7]. The weight ratio of betamethasone-17-propionate to triethylamine to p-toluenesulfonyl chloride is typically 1:1-2[7].

-

Maintain the reaction temperature at 0-5 °C for 2-5 hours[7].

-

After the reaction is complete, add methanol to quench any remaining p-toluenesulfonyl chloride[7].

-

-

Chlorination:

-

The crude 21-tosylate intermediate can be directly used.

-

In a separate reaction, the sulfonate ester is reacted with anhydrous lithium chloride in a suitable solvent like dimethylformamide or acetone to yield this compound[8].

-

-

Purification:

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds for the glucocorticoid receptor.

Materials:

-

GR-containing cell lysates or purified GR

-

Radiolabeled GR ligand (e.g., [³H]-dexamethasone)

-

Unlabeled test compounds (this compound analogs)

-

Assay buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled test compounds.

-

Incubation: Incubate the GR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound[10]. The incubation is typically carried out at 4°C to reach equilibrium.

-

Separation: Separate the bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal treatment or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Croton Oil-Induced Ear Edema Assay in Mice

Objective: To evaluate the in vivo topical anti-inflammatory activity of this compound analogs.

Materials:

-

Male mice (e.g., NMRI or Swiss albino)

-

Croton oil

-

Acetone (or another suitable vehicle)

-

Test compounds (this compound analogs)

-

Micropipette

-

Punch biopsy tool

-

Analytical balance

Procedure:

-

Induction of Inflammation: Prepare a solution of croton oil in a suitable vehicle (e.g., 4 parts croton oil, 10 parts ethanol, 20 parts pyridine, 66 parts ethyl ether)[11]. Apply a small volume (e.g., 10-20 µL) of the irritant solution to the inner surface of the right ear of each mouse[11]. The left ear serves as a control.

-

Treatment: Dissolve the test compounds in the croton oil solution. Apply the treatment solution to the ears of the test groups. A control group receives the croton oil solution without any test compound.

-

Evaluation of Edema: After a specific time period (e.g., 4-6 hours), sacrifice the mice[1][12]. Take a standardized punch biopsy (e.g., 6-8 mm) from both the treated and untreated ears.

-

Data Analysis: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for each treated group compared to the control group.

Glucocorticoid Receptor Signaling Pathway

This compound and its analogs exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.

Conclusion

The development of this compound and its analogs exemplifies a successful application of medicinal chemistry principles to optimize drug potency and selectivity. The structure-activity relationships established from these studies continue to guide the design of new and improved topical corticosteroids. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of future generations of anti-inflammatory steroids, with the ultimate goal of maximizing therapeutic benefit while minimizing adverse effects. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the field of dermatological drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Halobetasol versus clobetasol: a study of potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halobetasol versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. View PDF - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. benchchem.com [benchchem.com]

- 7. CN112110972A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. "Novel Process For The Synthesis Of this compound" [quickcompany.in]

- 9. CN101812107A - Method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 10. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianjpr.com [asianjpr.com]

- 12. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Efficacy of Clobetasol Propionate in Dermatological Disorders: A Technical Guide to Cytokine Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasol (B30939) propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the therapeutic management of various inflammatory dermatological disorders, including psoriasis and atopic dermatitis. Its clinical efficacy is intrinsically linked to its profound ability to modulate the expression of key cytokines orchestrating the inflammatory cascade within the skin. This technical guide provides an in-depth analysis of the molecular mechanisms by which clobetasol propionate exerts its anti-inflammatory effects, with a specific focus on its role in regulating cytokine signaling pathways. We present a comprehensive overview of the current understanding of its interaction with the glucocorticoid receptor and the subsequent transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1. Furthermore, this guide summarizes quantitative data from preclinical and clinical studies, detailing the extent of cytokine modulation observed following this compound treatment. Detailed experimental protocols for key assays used to elucidate these mechanisms are also provided to facilitate further research in this area. Finally, we utilize Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows, offering a clear and concise reference for researchers and drug development professionals in the field of dermatology.

Introduction